molecular formula C13H16O4 B8121655 Benzene-2-acetate, 1,3-dimethoxy-5-(1-propenyl)-

Benzene-2-acetate, 1,3-dimethoxy-5-(1-propenyl)-

Cat. No.: B8121655
M. Wt: 236.26 g/mol
InChI Key: QCPPTZLKHLBRND-AATRIKPKSA-N
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Description

Benzene-2-acetate, 1,3-dimethoxy-5-(1-propenyl)- is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzene ring substituted with two methoxy groups and a propenyl group, along with an acetate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene-2-acetate, 1,3-dimethoxy-5-(1-propenyl)- typically involves the esterification of the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid and alcohol are refluxed with a strong acid such as sulfuric acid. The reaction can be represented as follows:

Carboxylic Acid+AlcoholH2SO4Ester+Water\text{Carboxylic Acid} + \text{Alcohol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Ester} + \text{Water} Carboxylic Acid+AlcoholH2​SO4​​Ester+Water

Industrial Production Methods

In an industrial setting, the production of Benzene-2-acetate, 1,3-dimethoxy-5-(1-propenyl)- may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction conditions are optimized to achieve high conversion rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Benzene-2-acetate, 1,3-dimethoxy-5-(1-propenyl)- undergoes various chemical reactions, including:

    Oxidation: The propenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH₃) in methanol.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Benzene-2-acetate, 1,3-dimethoxy-5-(1-propenyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Benzene-2-acetate, 1,3-dimethoxy-5-(1-propenyl)- involves its interaction with molecular targets such as enzymes and receptors. The methoxy and propenyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The acetate group can undergo hydrolysis, releasing the active moiety that exerts its effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1,3-dimethoxy-5-(2-propenyl)-
  • Benzene, 1,2,3-trimethoxy-5-(2-propenyl)-

Uniqueness

Benzene-2-acetate, 1,3-dimethoxy-5-(1-propenyl)- is unique due to the presence of the acetate functional group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The combination of methoxy and propenyl groups also contributes to its unique properties and interactions in various chemical and biological systems.

Properties

IUPAC Name

[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-5-6-10-7-11(15-3)13(17-9(2)14)12(8-10)16-4/h5-8H,1-4H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPPTZLKHLBRND-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C(=C1)OC)OC(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C(=C1)OC)OC(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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